N-Cyclohexyl aspartic acid N-Cyclohexyl aspartic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18497157
InChI: InChI=1S/C10H17NO4/c12-9(13)6-8(10(14)15)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13)(H,14,15)
SMILES:
Molecular Formula: C10H17NO4
Molecular Weight: 215.25 g/mol

N-Cyclohexyl aspartic acid

CAS No.:

Cat. No.: VC18497157

Molecular Formula: C10H17NO4

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

N-Cyclohexyl aspartic acid -

Specification

Molecular Formula C10H17NO4
Molecular Weight 215.25 g/mol
IUPAC Name 2-(cyclohexylamino)butanedioic acid
Standard InChI InChI=1S/C10H17NO4/c12-9(13)6-8(10(14)15)11-7-4-2-1-3-5-7/h7-8,11H,1-6H2,(H,12,13)(H,14,15)
Standard InChI Key ZFYIQPIHXRFFCZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC(CC(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Properties

N-Cyclohexyl aspartic acid (C₁₀H₁₇NO₄; molecular weight 215.25 g/mol) features a cyclohexylamine moiety conjugated to the α-amino group of aspartic acid. Its IUPAC name is N-cyclohexyl-L-aspartic acid, with the systematic name 2-(cyclohexylamino)butanedioic acid. The compound’s stereochemistry is critical, as enzymatic synthesis preferentially yields the L-enantiomer .

Key Chemical Data

PropertyValueSource
CAS Number90979-36-5
Molecular FormulaC₁₀H₁₇NO₄
Density1.1 g/cm³
Boiling Point634.6°C at 760 mmHg
Flash Point337.6°C
SolubilityWater (moderate), organic solvents (low)
SMILESOC(=O)C(C(C(=O)O)N)C1CCCCC1
InChI KeyYHVVJCQIMRGPPE-UHFFFAOYSA-N

The cyclohexyl group enhances lipophilicity (LogP ≈ 4.7) , making it suitable for membrane permeability studies in drug design .

Synthesis and Enantioselective Production

Biocatalytic Hydroamination

The engineered methylaspartate ammonia lyase (MAL-Q73A) and ethylenediamine-N,N'-disuccinic acid lyase (EDDS lyase) enable asymmetric synthesis via fumarate hydroamination :

Reaction Mechanism:

Fumarate+CyclohexylamineEDDS LyaseN-Cyclohexyl-L-aspartic acid(>99% e.e.)\text{Fumarate} + \text{Cyclohexylamine} \xrightarrow{\text{EDDS Lyase}} N\text{-Cyclohexyl-L-aspartic acid} \quad (\text{>99\% e.e.})

Optimized Conditions:

  • pH 9.0, 20 mM MgCl₂, 0.1 mol% enzyme loading

  • 54% isolated yield after ion-exchange chromatography

EDDS lyase outperforms MAL-Q73A in substrate promiscuity, accepting heterocyclic amines (e.g., tetrahydrofuranyl) with retained stereocontrol .

Chemocatalytic Approaches

Masked acyl cyanide (MAC) reagents coupled with cinchona alkaloid catalysts offer alternative routes, though yields (≤50%) and enantioselectivity (≤97.5:2.5 er) lag behind enzymatic methods .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

N-Cyclohexyl aspartic acid weakly inhibits carbamyl phosphate synthetase (CPS-I), a urea cycle enzyme, with IC₅₀ >10 mM . Comparatively, N-allyl derivatives show 10-fold higher potency, suggesting the cyclohexyl group’s steric bulk reduces target engagement .

Neurochemical Interactions

While N-acetyl-L-aspartic acid (NAA) modulates neuronal metabolism , N-cyclohexyl aspartic acid’s role remains underexplored. Structural analogs are implicated in mitigating excitotoxicity in traumatic brain injury, though clinical trials show equivocal efficacy .

Pharmaceutical and Industrial Applications

Drug Precursors

The compound serves as a chiral intermediate for:

  • Peptidomimetics: Cyclohexylamide moieties enhance protease resistance .

  • Sweeteners: Structural analogs (e.g., aspartame derivatives) exploit stereochemical precision .

Material Science

Tetraethyl ester derivatives (e.g., CAS 136210-32-7) act as crosslinkers in polymer synthesis, leveraging dual carboxylate groups for covalent network formation .

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